4-Ethoxy-3-methylpyridine
Description
Contextualizing Pyridine (B92270) Derivatives as Core Organic Scaffolds
The pyridine ring system is one of the most significant N-heteroaromatic structures in chemistry. Pyridine and its derivatives are recognized as essential scaffolds in synthetic organic chemistry, largely due to their widespread medicinal and pharmacological properties. smolecule.com These structures are integral to a diverse range of FDA-approved drugs and are consistently incorporated into new drug candidates. smolecule.com Their importance stems from their presence in many naturally occurring molecules, including vitamins like nicotinic acid and vitamin B6, as well as various co-enzymes and alkaloids. chemsrc.com
The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of molecules for specific biological targets. aksci.com Consequently, pyridine derivatives have been successfully developed as agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemsrc.comsmolecule.com The continual rise in cancer cases and drug resistance has particularly driven the search for novel anticancer agents, where pyridine and pyrimidine (B1678525) cores have become attractive starting points for drug discovery. The weak basicity and potential for aqueous solubility further enhance the pharmacological characteristics of drugs containing a pyridine moiety. chemsrc.com
Scope and Significance of Ethoxypyridine Architectures in Chemical Synthesis
Within the broader class of pyridine derivatives, ethoxypyridines represent a significant architectural subclass. The ethoxy group, an ethyl ether attached to the pyridine ring, can influence a molecule's reactivity, lipophilicity, and metabolic stability. 2-Ethoxypyridine, for example, is known as a versatile organic compound and a valuable building block in the synthesis of pharmaceuticals and agrochemicals. mdpi.com Its utility lies in its favorable reactivity and compatibility with a range of functional groups, allowing it to serve as an intermediate, solvent, or reagent in organic synthesis. mdpi.com
The strategic placement of an ethoxy group is a key consideration in molecular design. The synthesis of various 2-alkoxy-4-substituted pyridine derivatives has been highlighted as important for creating pharmaceutical intermediates. researchgate.net More complex structures, such as 4-Aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, have been synthesized to create macromolecular systems designed as selective enzyme inhibitors. molport.com In another example, a derivative of 4-ethoxy-3-methylpyridine is the precursor to 4-ethoxy-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol, demonstrating the synthetic utility of this specific substitution pattern in building fused heterocyclic systems.
Current Research Trajectories Involving Alkoxy-Substituted Pyridines
Current chemical research continues to explore the potential of alkoxy-substituted pyridines in various domains. A major focus is in medicinal chemistry, where these scaffolds are used to develop novel therapeutic agents. For instance, researchers have designed and synthesized a series of methoxypyridine-derived modulators of γ-secretase, an enzyme implicated in Alzheimer's disease. orientjchem.org In this work, the methoxypyridyl B-ring was identified as a promising isostere for improving both activity and solubility. orientjchem.org Similarly, a recent study detailed the synthesis and cytotoxic activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, selecting substituents to vary lipophilic and electronic properties to target biological activity.
Beyond medicine, alkoxy-pyridines are crucial in materials science and catalysis. New titanium complexes featuring cis-alkoxy-substituted pyridine ligands have been developed for the selective catalytic dimerization of ethylene (B1197577) to 1-butene. In synthetic methodology, modern approaches utilize alkoxy-substituted pyridines as key precursors. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible, three-component route to highly substituted pyridin-4-ol derivatives, which are versatile precursors for palladium-catalyzed reactions. Furthermore, 2-methoxypyridines have been exploited strategically in the total synthesis of complex alkaloid natural products, such as in synthetic studies toward the citrinadin A and B core architecture. These diverse research trajectories underscore the enduring importance of alkoxy-substituted pyridines as foundational building blocks in contemporary chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZPQVZRHKKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629961 | |
| Record name | 4-Ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-21-7 | |
| Record name | 4-Ethoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 4 Ethoxy 3 Methylpyridine
Primary Synthetic Pathways to 4-Ethoxy-3-methylpyridine
The industrial synthesis of 3-methylpyridine (B133936), a precursor to this compound, is primarily achieved through the reaction of acrolein with ammonia (B1221849) over an oxide-based heterogeneous catalyst. This process also yields pyridine (B92270) as a significant byproduct. wikipedia.org An alternative route involves the Chichibabin pyridine synthesis, using acetaldehyde, formaldehyde, and ammonia. wikipedia.org
A notable laboratory-scale synthesis involves a Diels-Alder cycloaddition reaction between 5-ethoxy-4-methyloxazole (B119874) and diethyl maleate. This reaction proceeds by heating the neat mixture to afford a mixture of bridged intermediates, which can then be further processed to yield pyridine derivatives. mdpi.com
Preparative Routes via Precursor Functionalization
The synthesis of this compound and its derivatives often involves the strategic functionalization of pyridine-based precursors. These methods include alkylation, etherification, and the regioselective introduction of substituents.
Alkylation and Etherification Reactions on Pyridine Intermediates
Etherification, a fundamental reaction in organic synthesis, is commonly employed to introduce the ethoxy group onto a pyridine ring. The Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base, is a classic method for forming ethers. cem.com Microwave-assisted etherification has been shown to significantly reduce reaction times compared to conventional heating. cem.com
One specific example of etherification in the synthesis of a related compound involves the reaction of 4-chloro-3-methylpyridine-N-oxide with sodium ethoxide in dimethylformamide (DMF) at 80°C. This reaction achieves a high conversion rate for the substitution of the chlorine atom with an ethoxy group. Another approach involves the BF3-mediated direct alkylation of pyridines using Grignard reagents, which allows for the introduction of alkyl groups at specific positions. uni-muenchen.de
Regioselective Introduction of Substituents on Pyridine Rings
The ability to control the position of substituent introduction on the pyridine ring is crucial for the synthesis of specifically substituted derivatives. Various methods have been developed to achieve high regioselectivity.
One approach involves the generation of 3,4-pyridyne intermediates from 3-chloropyridines. nih.govresearchgate.net Regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by treatment with an organomagnesium halide, leads to the formation of a 3,4-pyridyne. The subsequent addition of a Grignard reagent occurs regioselectively at the 4-position, which can then be followed by quenching with an electrophile at the 3-position to yield polysubstituted pyridines. nih.govresearchgate.net The coordinating effect of an existing ethoxy group at the C2 position can direct the regioselectivity of the organomagnesium addition. nih.gov
Another strategy for regioselective functionalization is the triborane (B3H7)-mediated reaction of pyridine derivatives. nih.gov The coordination of the B3H7 unit to the pyridine ring facilitates intramolecular charge transfer, enabling alkylation and acylation reactions at the C-4 position with high regioselectivity under mild conditions. nih.gov Furthermore, a metal-free, BF3·OEt2-mediated phosphonation of pyridines has been shown to be completely C4-regioselective. acs.org
Derivatization Strategies and Subsequent Chemical Transformations
Once synthesized, this compound can undergo further chemical modifications at its ethoxy and methyl groups, allowing for the creation of a diverse range of derivatives. ddtjournal.com Chemical derivatization is often employed to enhance the properties of a molecule for specific applications, such as improving its detectability in analytical methods. researchgate.netnih.gov
Reactivity of the Ethoxy Moiety in this compound
The ethoxy group, an ether linkage, can participate in several types of reactions. Transetherification, the exchange of an alkoxy group, can occur under certain catalytic conditions. researchgate.net For instance, the cleavage of methyl aryl ethers can be achieved with high specificity using lithium diphenylphosphide, a reaction that can be performed in the presence of ethyl ethers. orgsyn.org This highlights the potential for selective reactions at different ether groups within a molecule.
Transformations Involving the Methyl Group on the Pyridine Core
The methyl group on the pyridine ring offers a site for various chemical transformations. Oxidation of methylpyridines can lead to the formation of pyridine carboxylic acids. acs.org Ammoxidation, the reaction with ammonia and oxygen, can convert the methyl group into a nitrile (cyano) group. wikipedia.org For example, 3-methylpyridine can be ammoxidized to 3-cyanopyridine, a precursor for other functional groups. wikipedia.org
The methyl group can also be a site for C-H bond functionalization. nih.gov For instance, silylation of a methyl group followed by oxidation can introduce a hydroxyl group, which then serves as a handle for further transformations such as substitution, elimination, or integration of the methyl carbon into a new ring structure. nih.gov Additionally, the methyl group can be oxidized to an aldehyde. For example, 4-(N-Acetamidomethyl)-2-picoline can be oxidized to the corresponding aldehyde using selenium dioxide in pyridine. rasayanjournal.co.in
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring, particularly for introducing various functional groups. In the context of this compound, the ethoxy group at the 4-position can be introduced via an SNAr reaction. For instance, starting with 4-chloro-3-methylpyridine-N-oxide, a reaction with sodium ethoxide in a solvent like dimethylformamide (DMF) can achieve a high conversion rate to the corresponding 4-ethoxy derivative.
The reactivity of pyridines in SNAr reactions is influenced by the position of the leaving group and the presence of activating groups. pearson.comgcwgandhinagar.com Leaving groups at the 2- and 4-positions are generally more readily displaced because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com While both positions offer similar resonance stabilization, the approach of a nucleophile to the 2-position (ortho) can be more sterically hindered by the nitrogen's lone pair compared to the 4-position (para). stackexchange.com
Computational studies on related systems, such as the halogenation of pyridines, indicate that the C–Hal bond formation can occur through a stepwise SNAr pathway where N-activation of the pyridyl group is required, and phosphine (B1218219) elimination is the rate-determining step. nih.gov The mechanism of SNAr reactions generally involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. pearson.comlibretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups on the aromatic ring. libretexts.org
It's important to note that while SNAr reactions are common, other mechanisms like those involving pyridyne intermediates can also lead to nucleophilic substitution, particularly for amination at the C2- and C4-positions. ntu.edu.sg
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. gcwgandhinagar.com Reactions often require harsh conditions. ntnu.no For substituted pyridines, the outcome of EAS is influenced by the electronic properties of the existing substituents.
In the case of this compound, the ethoxy group is an electron-donating group through resonance, which can help to activate the ring towards electrophilic attack, particularly at the positions ortho and para to it (C-3, C-5, and C-2, C-6 relative to the ethoxy group). Conversely, the methyl group at the C-3 position is also an electron-donating group, further influencing the regioselectivity of the reaction. The interplay between the inductive effect of the nitrogen and the resonance effect of the ethoxy group directs incoming electrophiles. gcwgandhinagar.com
A common strategy to facilitate electrophilic substitution on pyridines is through the formation of the corresponding N-oxide. arsdcollege.ac.in The N-oxide group is electron-donating through resonance, activating the 4-position for electrophilic attack. arsdcollege.ac.in For example, nitration of pyridine itself is difficult, but pyridine N-oxide can be nitrated more readily. ntnu.no
Friedel-Crafts alkylation and acylation reactions are typically not successful on pyridine itself. ntnu.no However, the presence of activating groups like the ethoxy and methyl groups in this compound might allow for some Friedel-Crafts-type reactions under specific conditions.
Oxidation Pathways and Derivative Formation (e.g., N-oxidation)
The oxidation of this compound can lead to the formation of various derivatives, with N-oxidation being a primary pathway. The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The formation of N-oxides is a general metabolic route for many 3-substituted pyridines. sci-hub.st
The rate and extent of N-oxidation can be influenced by several factors, including the nature of the substituents on the pyridine ring and the choice of the oxidizing agent. Studies on 2-substituted pyridines have shown that the reaction with dimethyldioxirane (B1199080) produces the corresponding N-oxides as the sole products in most cases. researchgate.net Steric effects from substituents can influence the reaction rate. researchgate.net
Catalytic and enantioselective N-oxidation of substituted pyridines has also been developed, utilizing biomolecule-inspired catalytic cycles with aspartic acid-containing peptides to achieve high levels of asymmetric induction. nih.govacs.orgchemrxiv.org
In addition to N-oxidation, other parts of the molecule can be susceptible to oxidation. For instance, if the pyridine is part of a larger molecule, such as in certain proton pump inhibitors, the sulfinyl group can be oxidized to a sulfone derivative.
Table 1: Oxidation Reactions of Substituted Pyridines
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Substituted Pyridines | Dimethyldioxirane | 2-Substituted Pyridine N-Oxides | researchgate.net |
| 3-Methylpyridine | Microsomal Preparations | 3-Methylpyridine-N-oxide, 3-Pyridylcarbinol | sci-hub.st |
| 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole | Hydrogen peroxide, m-CPBA | Sulfone derivatives |
This table is interactive. Click on the headers to sort the data.
Reduction Reactions of the Pyridine Nucleus or Substituents
The reduction of this compound can target either the pyridine ring itself or the substituents. The pyridine nucleus can be reduced to piperidine (B6355638) derivatives under catalytic hydrogenation conditions, although this often requires forcing conditions due to the aromatic stability of the pyridine ring.
Alternatively, specific functional groups on the pyridine ring can be reduced. For instance, if a nitro group were present, it could be reduced to an amino group. In the context of related compounds, the sulfinyl group in certain proton pump inhibitors can be reduced to a sulfide (B99878) derivative using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Hydrosilylation is another method for the reduction of functional groups on the pyridine ring. For example, the reduction of a hydroxypyridine diester derivative to the corresponding diol (a precursor to Vitamin B6) has been achieved using silanes like diethoxymethylsilane (B37029) in the presence of a fluoride (B91410) source. mdpi.com
Cycloaddition and Annulation Reactions Incorporating this compound or its Precursors
Pyridinium (B92312) ylides, which can be generated from pyridinium salts, are known to participate in [3+2] cycloaddition reactions with alkynes or alkenes to form indolizine (B1195054) derivatives. rsc.org The substitution pattern on the pyridine ring can influence the regioselectivity of the annulation. rsc.org
[4+3] cycloaddition reactions, which form seven-membered rings, often involve the reaction of a diene with an allyl or oxyallyl cation. illinois.eduwikipedia.org While less common for simple pyridines, activated pyridine derivatives could potentially act as the diene component in such reactions.
Diels-Alder reactions ([4+2] cycloadditions) are another important class of cycloaddition reactions. libretexts.orgpressbooks.publibretexts.org The participation of pyridine as either the diene or dienophile is generally limited by its aromaticity. However, activation of the pyridine ring or the use of high-energy reaction conditions can sometimes facilitate these transformations.
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can be achieved through various strategies. For example, divergent annulation modes have been observed in the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate, leading to the selective formation of quinolizin-4-ones, isoxazoles, or indolizines depending on the reaction conditions. nih.gov
Investigation of Reaction Mechanisms and Kinetics
Elucidation of Rate-Determining Steps and Intermediates
Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations involving this compound.
For nucleophilic aromatic substitution (SNAr) reactions, the generally accepted mechanism involves a two-step addition-elimination process. libretexts.orgnih.gov The first step, the attack of the nucleophile to form a Meisenheimer intermediate, is often the rate-determining step. imperial.ac.uk The stability of this intermediate, which is influenced by the electron-withdrawing or -donating nature of the substituents on the pyridine ring, is a key factor in determining the reaction rate. libretexts.org However, in some cases, particularly with pyridines of high pKa values, the second step (departure of the leaving group) can become rate-determining. koreascience.kr Computational studies have been employed to investigate the SNAr reaction mechanisms and can help in understanding the regioselectivity. wuxiapptec.com
In electrophilic aromatic substitution (EAS) , the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex or Wheland intermediate). The stability of this intermediate, which is influenced by the substituents on the ring, determines the reaction rate and regioselectivity.
For Chichibabin-type reactions , which involve nucleophilic substitution of a hydrogen atom, the hydride ion transfer has been identified as the rate-determining step in certain cases. rsc.org
The study of reaction kinetics, often through techniques like monitoring reactant and product concentrations over time, provides valuable data for elucidating these mechanisms. For instance, in the N-oxidation of 3-substituted pyridines, the reaction rate has been found to vary with incubation time and the source of the enzyme preparation. sci-hub.st
Catalytic Approaches in this compound Synthesis and Derivatization
The synthesis and derivatization of this compound can be achieved through various catalytic methods, often involving transition metals and other catalytic systems to ensure high selectivity and efficiency.
A common strategy for introducing the ethoxy group at the 4-position of the pyridine ring is through nucleophilic aromatic substitution. This typically involves starting with a precursor like 4-chloro-3-methylpyridine-N-oxide and reacting it with sodium ethoxide. This reaction, often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80°C), can lead to a high conversion rate of over 90% to the desired this compound-N-oxide. This intermediate can then be used in subsequent coupling reactions.
For the derivatization of the pyridine ring, catalytic approaches are crucial. For instance, palladium catalysts are commonly employed in cross-coupling reactions. One such example is the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-ethoxy-3-methylpyridine is reacted with an aryl or vinyl halide. This reaction typically uses a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate to form a new carbon-carbon bond.
Copper catalysts have also demonstrated significant utility in the synthesis and derivatization of pyridine-based structures. nih.gov They are known for their effectiveness in various organic transformations, including A3 coupling reactions and Chan-Lam/Ullmann-type C-N bond formations. nih.gov For example, copper(II) acetate (B1210297) has been used as a catalyst for C-N bond formation under aerobic conditions. nih.gov Furthermore, nano-copper oxide has been employed as a catalyst in three-component coupling reactions to synthesize complex heterocyclic systems. nih.gov
The table below summarizes some catalytic approaches relevant to the synthesis and derivatization of pyridine compounds.
| Reaction Type | Catalyst | Reagents | Notes |
| Nucleophilic Aromatic Substitution | None (reagent-mediated) | Sodium ethoxide, 4-chloro-3-methylpyridine-N-oxide | Introduction of the ethoxy group. |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(dppf)Cl₂) | Boronic acid derivative, aryl/vinyl halide | Forms new carbon-carbon bonds. |
| A3 Coupling | Nano-copper oxide | Aldehyde, amine, alkyne | Synthesis of complex heterocyclic systems. nih.gov |
| C-N Bond Formation | Copper(II) acetate | Amine/amide, aryl partner | Chan-Lam/Ullmann-type coupling. nih.gov |
Process Chemistry and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on process chemistry and scalability. Key considerations include the optimization of reaction conditions to maximize yield and selectivity, and the implementation of advanced manufacturing technologies like continuous flow synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of reactions involving this compound are highly dependent on the reaction conditions. For instance, in the synthesis of related pyridine compounds, factors such as solvent, temperature, and the choice of catalyst and reagents play a critical role.
In the oxidation of a thioether precursor to a sulfoxide, a reaction relevant to the derivatization of similar structures, the choice of solvent and temperature is crucial for balancing the reaction rate and minimizing the formation of byproducts like sulfones. Optimal conditions for this type of oxidation have been found to be in chloroform (B151607) or 1-butanol-toluene mixtures at around 30°C. Temperatures exceeding 40°C can lead to over-oxidation, while temperatures below 20°C may result in impractically long reaction times.
The choice of oxidizing agent also significantly impacts selectivity. For example, meta-chloroperbenzoic acid (m-CPBA) is often preferred over hydrogen peroxide for its higher selectivity in sulfoxidation reactions, achieving yields of 85–90%.
In catalytic reactions, the catalyst system itself is a major determinant of outcome. For the synthesis of methylpyridines, catalysts composed of cadmium oxide on kaolin (B608303) have been shown to be effective, with the yield of methylpyridines being dependent on the concentration of the active cadmium oxide component. semanticscholar.org The addition of promoters, such as manganese(II) salts to a cobalt(II) acetate-catalyzed aerobic oxidation, can enhance the reaction, leading to higher yields of the desired carboxylic acid derivative. acs.org
The following table outlines key parameters and their impact on reaction outcomes.
| Parameter | Effect on Yield and Selectivity | Example |
| Temperature | Can influence reaction rate and byproduct formation. | Optimal oxidation at 30°C to avoid over-oxidation. |
| Solvent | Affects solubility, reaction rates, and can influence selectivity. | Chloroform or 1-butanol-toluene mixtures are optimal for certain oxidations. |
| Catalyst | The choice of catalyst is crucial for directing the reaction towards the desired product. | Cadmium oxide on kaolin for methylpyridine synthesis. semanticscholar.org |
| Reagent Choice | The nature of the reagent can determine the primary reaction pathway. | m-CPBA is more selective than hydrogen peroxide for some sulfoxidations. |
Continuous Flow Synthesis and Industrial Production Methodologies
For the large-scale industrial production of this compound and its derivatives, continuous flow synthesis offers significant advantages over traditional batch processing. smolecule.com Continuous flow reactors can improve mixing and heat transfer, leading to better control over reaction conditions, which in turn can enhance yield, selectivity, and safety. smolecule.comresearchgate.net
The industrial synthesis of related pyridine compounds often employs gas-phase catalytic reactions. For example, the production of pyridine and picolines can be achieved by reacting aldehydes and/or ketones with ammonia over a heterogeneous catalyst at high temperatures (350–550 °C). epo.org While these methods have historically faced challenges with low yields and poor selectivity, advancements in catalyst technology, such as the use of phosphorus-modified molecular sieves, have led to improvements. epo.org
Continuous flow processes have been developed for various pyridine syntheses. For instance, a continuous flow method for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel as the catalyst has been reported. mdpi.com This method allows for superheating solvents above their boiling points, enabling reactions at elevated temperatures that are not feasible in standard batch setups. mdpi.com Similarly, a two-step continuous flow synthesis of 4-nitropyridine (B72724) has been developed to safely handle potentially explosive intermediates and achieve high throughput. researchgate.net
A process for the continuous synthesis of 3-methylpyridine has been described, operating at high pressure (30-130 bar) and temperatures between 260-300°C, with a retention time of 10-30 minutes, achieving a high space/time yield. google.com
The table below highlights some aspects of industrial production methodologies.
| Methodology | Key Features | Advantages |
| Continuous Flow Synthesis | Use of continuous flow reactors (e.g., packed-bed, tube reactors). smolecule.commdpi.com | Enhanced heat and mass transfer, improved safety, higher throughput, better reproducibility. smolecule.comresearchgate.net |
| Gas-Phase Catalysis | Reaction of gaseous reactants over a solid catalyst at high temperatures. epo.org | Suitable for large-scale production of basic pyridine structures. |
| High-Pressure/High-Temperature Reactors | Operation under demanding conditions to increase reaction rates. google.com | Can lead to high space/time yields. google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all atoms in 4-Ethoxy-3-methylpyridine.
One-Dimensional NMR: ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the methylene (B1212753) and methyl protons of the ethoxy group. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including the substituted and unsubstituted carbons of the pyridine ring, the methyl carbon, and the two carbons of the ethoxy group.
¹⁵N NMR: Nitrogen-15 NMR is a valuable technique for characterizing nitrogen-containing heterocycles. ipb.ptnih.gov The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom within the pyridine ring, including the effects of substituents and lone pair availability. researchgate.net
However, specific, experimentally determined ¹H, ¹³C, and ¹⁵N NMR chemical shift data for this compound are not reported in the surveyed scientific literature.
Interactive Data Table: Hypothetical ¹H NMR Data Note: Data is for illustrative purposes as experimental values are not available.
Interactive Data Table: Hypothetical ¹³C NMR Data Note: Data is for illustrative purposes as experimental values are not available.
Two-Dimensional NMR Techniques: COSY, HMQC, HMBC, and NOESY for Connectivity and Stereochemistry
2D NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms. emerypharma.commdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the relationships between adjacent aromatic protons and within the ethoxy group. mdpi.com
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for confirming the substitution pattern on the aromatic ring. For example, a NOESY correlation between the protons of the methyl group and a proton of the ethoxy group would provide strong evidence for their adjacency.
A comprehensive search of scientific databases did not yield any published 2D NMR correlation data (COSY, HMQC, HMBC, or NOESY) for this compound.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the ethoxy group. While FT-IR spectra are available for related compounds like 3-methylpyridine (B133936) and other ethoxy-substituted aromatics, a specific, recorded spectrum for this compound is not available in the public domain. openmaterialssciencejournal.comresearchgate.net
Interactive Data Table: Expected FT-IR Absorption Bands Note: Wavenumbers are estimates based on typical functional group frequencies; experimental data is not available.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the pyridine ring and its substituents. A study of the related compound 3-methylpyridine shows characteristic Raman scattering bands that help identify its structure. rsc.org However, no experimental Raman spectrum for this compound has been found in the literature.
Electronic Spectroscopy for Electronic Structure and Conjugation Insights
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. rsc.orgresearchgate.net The absorption maxima (λ_max) provide information about the extent of conjugation in the molecule. The electronic spectrum of this compound would be characterized by π → π* transitions associated with the pyridine ring. The positions and intensities of these bands would be influenced by the electronic effects of the ethoxy and methyl substituents. While spectra for pyridine and its derivatives are well-documented, specific experimental UV-Vis data for this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For pyridine and its derivatives, absorption bands in the UV region typically arise from π → π* and n → π* transitions associated with the aromatic ring. The substitution pattern on the pyridine ring, such as the presence of an electron-donating ethoxy group and a methyl group, influences the energy of these transitions and thus the position of the absorption maxima (λmax).
While specific experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, data from analogous substituted pyridines can provide insight. For instance, pyridine itself exhibits a strong π → π* transition around 257 nm. The addition of substituents like methyl and ethoxy groups is expected to cause a bathochromic (red) shift in the absorption bands due to their electron-donating effects, which raise the energy of the highest occupied molecular orbital (HOMO). In related pyridine-based fluorophores, absorption maxima are observed in the 300-450 nm range, depending on the specific electronic structure and solvent polarity. For a definitive analysis, experimental measurement in a specified solvent would be required.
Photoluminescence (PL) and Fluorescence Studies
Photoluminescence (PL) and fluorescence spectroscopy investigate the emission of light from a molecule after it has absorbed photons. These techniques are valuable for understanding the excited state properties. Many pyridine derivatives are known to be fluorescent, with their emission characteristics being highly sensitive to their molecular structure and environment.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The exact mass of this compound (C₈H₁₁NO) is 137.08406 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 137. The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for this compound would likely involve the cleavage of the ethoxy group.
Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond could lead to the loss of an ethyl radical, resulting in a fragment ion at m/z 108.
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethers is the loss of an alkene via a McLafferty-type rearrangement, which would produce a fragment at m/z 109.
Loss of the ethoxy radical (•OC₂H₅): Cleavage of the C-O bond could result in the loss of an ethoxy radical, yielding a fragment at m/z 92.
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 122.
The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting carbocations and radical cations.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Ion | m/z (Nominal Mass) | Proposed Neutral Loss |
|---|---|---|
| [M-CH₃]⁺ | 122 | •CH₃ |
| [M-C₂H₄]⁺ | 109 | C₂H₄ |
| [M-C₂H₅]⁺ | 108 | •C₂H₅ |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.
As of now, a published single-crystal X-ray diffraction structure for this compound has not been identified in the primary scientific literature or crystallographic databases. Such an analysis, were it to be performed, would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, offering fundamental information about the symmetry of the unit cell.
Without a solved crystal structure, the crystal packing can only be discussed in theoretical terms based on the molecule's functional groups. The structure of this compound allows for several potential intermolecular interactions that would govern its crystal packing. The pyridine nitrogen atom is a potential hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH), it could form C-H···N or C-H···O hydrogen bonds with neighboring molecules. Furthermore, π-π stacking interactions between the aromatic pyridine rings could play a significant role in stabilizing the crystal lattice. The arrangement of molecules would seek to maximize these stabilizing interactions, leading to a specific three-dimensional architecture.
A single-crystal XRD study would reveal the precise conformation of the molecule in the solid state. A key conformational feature of interest is the torsion angle involving the ethoxy group (C-C-O-C), which would define its orientation relative to the plane of the pyridine ring. Steric hindrance from the adjacent methyl group at the 3-position would likely influence this conformation, potentially forcing the ethoxy group to adopt a non-planar arrangement with respect to the ring to minimize steric strain. The planarity of the pyridine ring itself and any minor deviations would also be quantifiable.
Computational and Theoretical Investigations of 4 Ethoxy 3 Methylpyridine
Quantum Chemical Calculations for Geometrical and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. chemmethod.comscispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. For 4-Ethoxy-3-methylpyridine, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation, a process known as geometry optimization. chemmethod.combohrium.com
This optimization provides precise information on bond lengths, bond angles, and dihedral angles. The resulting data represent the molecule's structure in a gaseous phase, free from intermolecular interactions. chemmethod.com Discrepancies between these theoretical values and experimental data (e.g., from X-ray crystallography) are typically minimal and can often be attributed to solid-state packing effects not present in the gas-phase calculations. chemmethod.com The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability. uleth.ca
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound
Note: The following data are representative values for illustrative purposes, based on general findings for substituted pyridines, as specific published data for this compound were not found.
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C-N (Pyridine Ring) | ~1.34 Å |
| C-C (Pyridine Ring) | ~1.39 Å | |
| C-O (Ethoxy) | ~1.36 Å | |
| O-C (Ethyl) | ~1.44 Å | |
| C-C (Ethyl) | ~1.53 Å | |
| C-C (Methyl) | ~1.51 Å | |
| Bond Angles | C-N-C (Pyridine Ring) | ~117° |
| C-C-O (Ethoxy) | ~125° | |
| C-O-C (Ethoxy) | ~118° |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This extension of DFT is used to calculate the properties of a molecule in its excited states. bohrium.comscience.gov TD-DFT can predict the electronic absorption spectrum (similar to a UV-Vis spectrum) by calculating the energies of vertical electronic transitions from the ground state to various excited states. bohrium.comscience.gov
The calculations yield the excitation energies (often expressed in nanometers, nm) and the corresponding oscillator strengths, which indicate the probability of a given transition occurring. science.gov These theoretical spectra can be compared with experimental results to assign specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs like this compound. bohrium.com
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Molecular Orbital Analysis for Reactivity Prediction
The reactivity of a molecule is governed by how its electrons are distributed in its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, offers profound insights into the chemical behavior of this compound. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.netnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. taylorandfrancis.comnih.gov
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.comnih.gov A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, while the LUMO would also be located on the π-system of the pyridine ring.
Interactive Table: Illustrative Frontier Orbital Properties for this compound
Note: The following data are representative values for illustrative purposes, based on general findings for substituted pyridines, as specific published data for this compound were not found.
| Property | Value (eV) |
| EHOMO | -6.15 |
| ELUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactions are primarily driven by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful tool for predicting the outcomes of various chemical reactions. numberanalytics.comtaylorandfrancis.com
By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, its reactivity towards electrophiles and nucleophiles can be predicted. For instance, an electrophilic attack is most likely to occur at sites where the HOMO density is highest. Conversely, a nucleophilic attack would target atomic sites where the LUMO has a large coefficient. wikipedia.org The theory helps rationalize why certain isomers are formed in a reaction and predicts the feasibility of processes like cycloadditions. wikipedia.org The interaction between the frontier orbitals determines the favorability of a reaction; a smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile generally leads to a more favorable interaction. wuxibiology.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
Electronic Charge Distribution and Reactivity Mapping
The distribution of electronic charge within a molecule provides a map of its reactive sites. Regions with a surplus of electrons are nucleophilic, while electron-deficient regions are electrophilic.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. dergipark.org.truni-muenchen.de The MEP maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are attractive to nucleophiles. uni-muenchen.de
For this compound, the MEP would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The oxygen atom of the ethoxy group would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. Such maps provide an intuitive guide to the molecule's reactivity in intermolecular interactions. dergipark.org.tr
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netdergipark.org.tr
For pyridine derivatives, the nitrogen atom and any oxygen atoms in substituents are generally expected to be the most electronegative sites, appearing as red or yellow on the MEP map. dergipark.org.trresearchgate.net These regions are the likely sites for interactions with electrophiles. The hydrogen atoms of the methyl and ethoxy groups, as well as those on the pyridine ring, are expected to be the most electropositive sites, appearing as blue, making them susceptible to nucleophilic attack. dergipark.org.tr This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. researchgate.netdergipark.org.tr
Mulliken Charge and Natural Bond Orbital (NBO) Analysis
Mulliken Charge Analysis
Mulliken population analysis is a method for estimating partial atomic charges in a molecule. While it is a computationally inexpensive method, its results can be highly dependent on the basis set used in the calculation and may sometimes yield unphysical values. stackexchange.com Despite its limitations, it can provide a qualitative picture of charge distribution. stackexchange.com In this compound, the nitrogen and oxygen atoms are expected to have negative Mulliken charges, while the carbon and hydrogen atoms will have varying positive charges, reflecting their relative electronegativities.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a more robust method for analyzing charge distribution and intramolecular interactions. stackexchange.comtaylorandfrancis.com NBO analysis describes the electronic wavefunction in terms of localized, Lewis-like bonding orbitals (bonds, lone pairs) and non-Lewis orbitals (antibonding and Rydberg orbitals). wisc.edu This method provides a more chemically intuitive and less basis-set-dependent picture of atomic charges and bonding interactions. stackexchange.com
| Atom | Mulliken Charge (e) | Natural Charge (e) |
| N1 | -0.5 to -0.7 | -0.4 to -0.6 |
| O8 | -0.5 to -0.6 | -0.5 to -0.6 |
| C2 | 0.1 to 0.3 | 0.2 to 0.4 |
| C3 | -0.1 to 0.1 | -0.2 to 0.0 |
| C4 | 0.2 to 0.4 | 0.3 to 0.5 |
| C5 | -0.2 to 0.0 | -0.3 to -0.1 |
| C6 | 0.0 to 0.2 | 0.1 to 0.3 |
| C7 (methyl) | -0.3 to -0.5 | -0.6 to -0.8 |
| C9 (ethoxy) | -0.1 to 0.1 | 0.0 to 0.2 |
| C10 (ethoxy) | -0.2 to -0.4 | -0.5 to -0.7 |
Note: The values in this table are illustrative and based on typical ranges found for similar molecules in computational studies. Actual values will vary depending on the specific level of theory and basis set used.
Fukui Functions for Identification of Reactive Sites
Fukui functions are a concept within density functional theory (DFT) used to describe the reactivity of different sites within a molecule. numberanalytics.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. numberanalytics.com This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack. mdpi.comrsc.org
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating these functions for each atom in this compound, one can pinpoint the most reactive centers. It is generally expected that the nitrogen atom and the carbon atoms of the pyridine ring will be the primary sites for electrophilic attack, while the methyl and ethoxy groups may be more susceptible to radical attack. mdpi.com The analysis of Fukui functions provides a more quantitative measure of local reactivity compared to the qualitative predictions from MEP maps. rsc.org
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.net The primary focus of such an analysis would be the rotation of the ethoxy group and the methyl group attached to the pyridine ring. researchgate.net
A potential energy surface (PES) scan is performed by systematically changing specific dihedral angles and calculating the corresponding energy of the molecule at each step. researchgate.netnumberanalytics.com This process helps to identify the most stable conformer (the one with the minimum energy) and the energy barriers between different conformations. tandfonline.com For this compound, the PES scan would likely focus on the C-C-O-C dihedral angle of the ethoxy group to determine its preferred orientation relative to the pyridine ring. researchgate.net The results of this analysis are crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions. numberanalytics.com
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure. bohrium.com
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net These calculations provide theoretical chemical shift values that, when compared to experimental spectra, can help in the assignment of signals and confirm the molecular structure. bohrium.com
IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated using DFT methods. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov Comparing the calculated and experimental IR spectra aids in assigning the vibrational modes of the molecule. researchgate.net
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed in the UV-Vis spectrum. bohrium.com This analysis provides insight into the electronic structure and chromophores within the molecule.
| Spectroscopic Parameter | Predicted Value Range |
| ¹H NMR Chemical Shift (ppm) | Aromatic H: 6.5-8.5, Ethoxy CH₂: 3.8-4.2, Ethoxy CH₃: 1.2-1.6, Methyl H: 2.0-2.4 |
| ¹³C NMR Chemical Shift (ppm) | Aromatic C: 110-160, Ethoxy CH₂: 60-70, Ethoxy CH₃: 14-18, Methyl C: 15-20 |
| Major IR Peaks (cm⁻¹) | C-H stretch (aromatic): 3000-3100, C-H stretch (aliphatic): 2850-3000, C=C/C=N stretch: 1400-1600, C-O stretch: 1000-1300 |
| UV-Vis λmax (nm) | 250-300 |
Note: The values in this table are illustrative and based on typical ranges found for similar molecules in computational studies. Actual values will vary depending on the specific level of theory, basis set, and solvent model used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dergipark.org.tr By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, diffusion, and interactions of this compound over time.
A key application of MD simulations is to investigate the effect of the solvent on the structure and dynamics of the solute molecule. researchgate.netnih.gov By explicitly including solvent molecules in the simulation box, one can observe how the solvent interacts with this compound, for example, through hydrogen bonding or dipole-dipole interactions. This is crucial for understanding the behavior of the molecule in a realistic chemical environment, as solvent effects can significantly influence its conformation, reactivity, and spectroscopic properties. nih.gov
Non-Linear Optical (NLO) Property Predictions and Characterization
Non-linear optical (NLO) materials are of great interest for their potential applications in technologies such as optical data storage and laser frequency modulation. acs.org Computational methods can be used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking extensive experimental synthesis and characterization. ripublication.com
The key NLO properties that are typically calculated are the electric dipole moment (μ), the linear polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net These properties describe how the charge distribution of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are expected to exhibit strong NLO responses. ripublication.com For this compound, the presence of the electron-donating ethoxy and methyl groups and the electron-withdrawing pyridine ring could lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties. researchgate.net Theoretical calculations can quantify this effect and predict the potential of this compound as an NLO material. researchgate.net
| NLO Property | Predicted Value Range |
| Dipole Moment (μ) (Debye) | 2 - 5 |
| Mean Polarizability (α) (esu) | 10⁻²³ - 10⁻²⁴ |
| First Hyperpolarizability (β) (esu) | 10⁻³⁰ - 10⁻³¹ |
| Second Hyperpolarizability (γ) (esu) | 10⁻³⁵ - 10⁻³⁶ |
Note: The values in this table are illustrative and based on typical ranges found for similar molecules in computational studies. Actual values will vary depending on the specific level of theory and basis set used.
Polarizability and Hyperpolarizability Calculations
Polarizability (α) and hyperpolarizability (β and γ) are tensor quantities that describe the response of a molecule's electron density to an applied electric field. The induced dipole moment is a function of these properties and the strength of the electric field. The energy of a molecule in an electric field can be expressed as a power series, where the coefficients are the polarizability and hyperpolarizabilities. researchgate.net
Theoretical calculations, often using Density Functional Theory (DFT) with functionals like B3LYP, are performed to determine these parameters. tandfonline.com The first hyperpolarizability (β) is of particular interest as it governs second-order NLO phenomena, such as second-harmonic generation. A high β value suggests a material may be a good candidate for NLO applications. For instance, computational studies on related compounds like 4-ethoxy-3-methoxy benzaldehyde (B42025) and 4-ethoxy-2,3-difluoro benzamide (B126) have been conducted to evaluate their NLO properties by calculating their dipole moment, polarizability, and hyperpolarizability. researchgate.nettandfonline.com
The calculated NLO properties for a related co-crystal, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (B372718), are presented below for illustrative purposes.
Table 1: Calculated NLO Properties of an Analogous Compound
| Property | Value |
|---|---|
| Method | B3LYP/6-311++G(d,P) |
| Polarizability (α) | 3.837 x 10⁻²³ esu researchgate.net |
| First-Order Hyperpolarizability (β) | 2.19 x 10⁻²⁹ esu researchgate.net |
This data is for 4-hydroxy-3-methoxybenzaldehyde nicotinamide and serves as an example of the parameters obtained from such calculations.
Two-Photon Absorption and Self-Defocusing Effects
Third-order NLO properties include two-photon absorption (TPA) and nonlinear refraction. These phenomena are typically investigated experimentally using the Z-scan technique, which can measure both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.netcauverycollege.ac.in
Two-Photon Absorption is a process where a molecule absorbs two photons simultaneously from a high-intensity light source, such as a laser. The nonlinear absorption coefficient, β, is determined from an open-aperture Z-scan experiment. A positive β value indicates the presence of TPA. researchgate.netcauverycollege.ac.in
Self-Defocusing is a nonlinear refractive effect where a material causes a high-intensity laser beam to diverge. This corresponds to a negative nonlinear refractive index (n₂). In a closed-aperture Z-scan measurement, a peak followed by a valley in the transmittance curve is the characteristic signature of self-defocusing. researchgate.net
These properties are crucial for applications like optical power limiting. For example, studies on a new stilbazolium derivative crystal (4MSTB) showed that it possesses both two-photon absorption and a self-defocusing effect, making it a promising candidate for such applications. researchgate.net The third-order nonlinear optical susceptibility (χ⁽³⁾) can be calculated from the experimentally determined n₂ and β values. researchgate.netcauverycollege.ac.in
The table below presents illustrative third-order NLO data from a study on an NLO crystal.
Table 2: Illustrative Third-Order NLO Properties
| Property | Value |
|---|---|
| Nonlinear Refractive Index (n₂) | 4.2552 × 10⁻⁹ (cm²/W) cauverycollege.ac.in |
| Second-Order Hyperpolarizability (γ) | 3.555 × 10⁻³⁴ esu researchgate.net |
| Third-Order NLO Susceptibility (Re χ⁽³⁾) | 4.62 × 10⁻⁶ esu researchgate.net |
This data is compiled from studies on different NLO materials and is for illustrative purposes only.
Applications As Chemical Intermediates and Building Blocks
Role in the Synthesis of Pharmaceutical Intermediates
The 4-ethoxy-3-methylpyridine scaffold is integral to the development of certain pharmaceutical agents, particularly those used for treating acid-related gastrointestinal disorders. It functions as a key component that is modified and combined with other heterocyclic structures to create complex, biologically active molecules.
This compound is a direct precursor to more elaborate heterocyclic systems. A primary synthetic route involves the introduction of the ethoxy group at the 4-position of a pyridine (B92270) ring via nucleophilic aromatic substitution. This process typically starts with a precursor like 4-chloro-3-methylpyridine-N-oxide, which is reacted with sodium ethoxide to replace the chlorine atom with an ethoxy group, achieving a conversion rate of over 90%. The resulting this compound 1-oxide is then further functionalized. bldpharm.com This ethoxy-substituted pyridine intermediate is essential for building the final molecular architecture of certain drugs. Another key intermediate derived from this scaffold is (4-Ethoxy-3-methylpyridin-2-yl)methanamine, which is available commercially as a building block for pharmaceutical synthesis. bldpharm.com
The this compound unit is a fundamental building block in the synthesis of a class of anti-ulcer drugs known as proton pump inhibitors (PPIs). Specifically, it is used to construct the pyridine portion of compounds like 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole. In this synthesis, the pre-formed this compound intermediate is coupled with a benzimidazole (B57391) moiety. This particular molecular structure, featuring a sulfinyl bridge connecting the substituted pyridine and benzimidazole rings, is critical for the drug's mechanism of action, which involves the inhibition of the H⁺/K⁺-ATPase enzyme in the stomach. The ethoxy and methyl groups on the pyridine ring distinguish it from other related PPIs such as omeprazole (B731) and lansoprazole.
Table 1: Examples of Bioactive Molecules and Intermediates from this compound
| Precursor/Intermediate | Resulting Bioactive Compound/Use | Field of Application |
|---|---|---|
| 4-chloro-3-methylpyridine-N-oxide | This compound 1-oxide | Pharmaceutical Synthesis |
| This compound 1-oxide | 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole | Pharmaceutical (Anti-ulcer) |
| (4-Ethoxy-3-methylpyridin-2-yl)methanamine | Building block for various pharmaceuticals | Pharmaceutical Synthesis |
Precursors for Pyridine-Containing Heterocyclic Compounds
Utilization in Agrochemical Development
Pyridine and its derivatives are foundational to the agrochemical industry, forming the core of many modern, fourth-generation pesticides that are valued for their high efficacy and lower toxicity profiles. agropages.com These compounds are considered the "chips" of pesticide and medicine synthesis. agropages.com While direct synthesis of major commercial pesticides from this compound is not widely documented, its structural motifs and related compounds play a significant role in the development of new agrochemical products. semanticscholar.org
Research has indicated that derivatives containing the this compound structure show promise in agrochemical applications. For instance, 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole, primarily known for its pharmaceutical use, has also demonstrated pesticidal activity, with a mode of action that involves disrupting the nervous system of target pests.
Furthermore, a structurally related ethoxy-containing building block, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, is utilized in cyclocondensation reactions to create trifluoromethyl-pyridine (TFMP) rings. semanticscholar.orgjst.go.jp These TFMP moieties are key components in a number of herbicides and insecticides, including fluazifop-butyl (B166162) and flonicamid. semanticscholar.orgresearchoutreach.org This highlights the utility of ethoxy-substituted precursors in constructing the heterocyclic cores essential for modern crop protection agents. semanticscholar.org A related compound, N-[(4-ethoxy-3-fluorophenyl)methyl]-5-methylpyridine-3-carboxamide, has also been identified as a potential candidate for use as an agrochemical due to observed herbicidal and insecticidal activity. smolecule.com
Versatility in Fine Chemical Synthesis
The application of this compound in the synthesis of highly specific pharmaceutical and agrochemical molecules demonstrates its versatility as an intermediate in fine chemical production. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and pyridine derivatives are important building blocks in this sector. jubl.com The synthesis of complex structures like the aforementioned benzimidazole derivatives showcases how the this compound scaffold can be strategically modified through a series of controlled reactions to build high-value final products. This step-wise construction is characteristic of fine chemical synthesis, where precision and purity are paramount.
Exploration in Materials Science
The exploration of this compound and its derivatives in materials science is an emerging area. Pyridine-containing polymers are of significant interest for a variety of applications, including the development of new electronic materials and functional polymers. chemrxiv.org
Research into related compounds suggests potential avenues for this compound. For example, N-[(4-ethoxy-3-fluorophenyl)methyl]-5-methylpyridine-3-carboxamide has been noted for potential applications in materials science due to findings that it may exhibit semiconducting and photovoltaic properties. smolecule.com Additionally, a patent describes the synthesis of 4-vinylpyridine, a monomer used to produce poly(4-vinylpyridine), starting from 4-picoline and involving a 4-ethoxy pyridine intermediate. google.com This suggests that functionalized pyridines like this compound could serve as valuable monomers for creating polymers with specialized electronic or chemical properties. The broader class of 3-methylpyridine (B133936) derivatives has also been used in creating cobalt porphyrin complexes, which have potential applications in catalysis and materials science. sigmaaldrich.com
Table 2: Summary of Applications for this compound and Related Compounds
| Application Area | Specific Use / Role | Example Compound(s) |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-ulcer drugs (PPIs) | 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole |
| Agrochemicals | Intermediate for potential pesticides/herbicides | N-[(4-ethoxy-3-fluorophenyl)methyl]-5-methylpyridine-3-carboxamide |
| Fine Chemicals | Versatile building block for complex molecules | (4-Ethoxy-3-methylpyridin-2-yl)methanamine |
| Materials Science | Potential monomer for functional polymers, semiconductors | 4-vinylpyridine (from 4-ethoxy pyridine intermediate) |
Mentioned Compounds
| Chemical Name |
| (4-Ethoxy-3-methylpyridin-2-yl)methanamine |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
| 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole |
| 2-mercaptobenzimidazole |
| 3-methylpyridine |
| 4-chloro-3-methylpyridine-N-oxide |
| This compound |
| This compound 1-oxide |
| 4-picoline |
| 4-vinylpyridine |
| Benzimidazole |
| Cobalt porphyrin |
| Fluazifop-butyl |
| Flonicamid |
| H⁺/K⁺-ATPase |
| Lansoprazole |
| N-[(4-ethoxy-3-fluorophenyl)methyl]-5-methylpyridine-3-carboxamide |
| Omeprazole |
| Poly(4-vinylpyridine) |
| Pyridine |
| Sodium ethoxide |
Ligand Chemistry in Coordination Compounds
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers to form coordination complexes. The nature and strength of this coordination are significantly influenced by the electronic effects of substituents on the ring. In this compound, the substituents play a crucial role in modulating its properties as a ligand.
The methyl group at the 3-position is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. The ethoxy group at the 4-position is also strongly electron-donating through resonance, further increasing the electron-donating capacity of the ligand. This enhanced basicity, compared to unsubstituted pyridine, generally leads to stronger coordination bonds with metal ions.
While specific studies detailing coordination complexes with this compound as the sole ligand are not extensively documented in publicly available research, the principles of coordination chemistry for substituted pyridines are well-established. For instance, studies on various 4-substituted pyridine ligands demonstrate that electron-donating groups strengthen the metal-ligand bond. acs.org Transition metal complexes involving substituted pyridines are numerous and have applications in catalysis and materials science. google.comekb.eg The coordination of such ligands can lead to the formation of complexes with diverse geometries, including octahedral and tetrahedral structures, depending on the metal ion and reaction conditions. ekb.eg
The general coordinating behavior of substituted pyridines with a transition metal (M) can be represented as:
M + n(4-EtO-3-Me-Py) → [M(4-EtO-3-Me-Py)n]
Table 1: Comparison of Electronic Properties of Pyridine and Substituted Pyridines (Note: This table is illustrative, based on established chemical principles. Experimental pKa for this compound is not widely published; the value is an educated estimate based on substituent effects.)
| Compound | Substituents | pKa of Conjugate Acid | Expected Effect on Ligand Bond Strength |
| Pyridine | None | ~5.25 | Baseline |
| 4-Methylpyridine | 4-CH₃ (electron-donating) | ~5.98 wikipedia.org | Increased |
| This compound | 4-OC₂H₅, 3-CH₃ (electron-donating) | >6.0 (Estimated) | Significantly Increased |
The steric hindrance from the methyl group at the 3-position is generally minimal for coordination, allowing the nitrogen atom to remain accessible to metal centers. This combination of strong electronic donation and moderate steric profile makes this compound a potentially potent ligand for stabilizing various metal ions in coordination complexes.
Precursors for Organic Electronic Materials and Optoelectronic Devices
Substituted pyridines are important precursors in the synthesis of functional organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs). bas.bgresearchgate.net These materials often require building blocks that can be functionalized to tune their electronic properties, solubility, and film-forming capabilities.
While direct polymerization or use of this compound itself in large-scale production of electronic materials is not widely reported, its structural motif is found in more complex molecules designed for such purposes. For example, the N-oxide derivative, This compound 1-oxide , is commercially available and listed as a material for OLEDs, indicating that the parent pyridine is a key synthetic precursor for this or related functional materials. bldpharm.com The introduction of the this compound moiety into a larger conjugated system can be achieved through various synthetic routes, such as nucleophilic aromatic substitution starting from a corresponding chloro-pyridine derivative.
The ethoxy group, in particular, can confer desirable properties to organic electronic materials. It can enhance the solubility of the final compound or polymer in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating or inkjet printing used in the fabrication of large-area electronic devices. mdpi.com Furthermore, the electron-donating nature of the ethoxy and methyl groups can be used to tune the energy levels (e.g., HOMO and LUMO) of the final material, which is essential for optimizing charge injection/transport and the emission color in OLEDs. bas.bg
The development of new host and emitter materials is a continuous effort in the field of organic electronics. researchgate.netrsc.org Building blocks like this compound serve as a platform from which more complex, functional molecules can be synthesized for next-generation optoelectronic devices. researchgate.net
Table 2: Potential Roles of Substituents in Organic Electronic Material Precursors
| Substituent Group | Property Conferred | Relevance to Organic Electronics |
| Ethoxy (-OC₂H₅) | Increased solubility, electron-donating | Facilitates solution-based device fabrication; helps tune energy levels for efficient charge transport and emission. mdpi.com |
| Methyl (-CH₃) | Electron-donating, steric influence | Modifies electronic properties and can influence molecular packing in the solid state. |
| Pyridine Ring | Charge transport, site for functionalization | Forms the core of many electron-transporting materials; allows for synthetic modification to create complex architectures. |
Analytical Methodologies for 4 Ethoxy 3 Methylpyridine and Its Derivatives
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is a fundamental tool for the separation, identification, and purification of 4-Ethoxy-3-methylpyridine and its related compounds. The choice of technique and specific method parameters are dictated by the properties of the analyte and the analytical goals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted pyridines. ijprajournal.com Various HPLC methods can be adapted for the separation and quantification of this compound.
Reversed-Phase HPLC: This is a common approach where a non-polar stationary phase (like C18) is used with a polar mobile phase. For instance, a method for a related compound, amlodipine (B1666008) besylate, which also contains a substituted pyridine (B92270) ring, utilizes a C18 column with a mobile phase of 0.1% orthophosphoric acid (pH 3) and acetonitrile (B52724) (20:80) with UV detection at 238 nm. scienceasia.org The retention of this compound would be influenced by its hydrophobicity.
Mixed-Mode Chromatography: This technique can be particularly effective for separating isomers of substituted pyridines by exploiting subtle differences in their hydrophobic and ionic properties. helixchrom.com For example, a method using a Coresep 100 mixed-mode column (reversed-phase cation-exchange) can separate pyridinecarboxylic acid isomers. helixchrom.com The retention time is controlled by adjusting the acetonitrile concentration, buffer concentration, and pH. helixchrom.com
Hydrogen-Bonding Mode: A novel approach for separating hydrophilic basic compounds like pyridines involves using columns that facilitate separation based on hydrogen bonding interactions between the analyte and the stationary phase. sielc.com The mobile phase often consists of acetonitrile and methanol (B129727) with additives like formic acid and ammonium (B1175870) formate. sielc.com
A summary of typical HPLC conditions for related pyridine compounds is presented below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Discovery C18, 15 cm × 4.6 mm, 5 µm sigmaaldrich.com | SHARC 1, 3.2×100 mm, 5 µm sielc.com | Coresep 100 helixchrom.com |
| Mobile Phase | MeOH:5 mM phosphate (B84403) buffer, pH 6 (20:80) sigmaaldrich.com | Acetonitrile/Methanol with Formic acid & Ammonium Formate sielc.com | Acetonitrile, buffer helixchrom.com |
| Flow Rate | 1 mL/min sigmaaldrich.com | 1.0 ml/min sielc.com | Not Specified |
| Detection | UV, 220 nm sigmaaldrich.com | UV, 270 nm sielc.com | UV, MS, CAD, ELSD helixchrom.com |
| Temperature | 30 °C sigmaaldrich.com | Not Specified | Not Specified |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. For substituted pyridines, silica (B1680970) gel plates are commonly used as the stationary phase.
A study on the separation of chloro- and methyl-substituted 2-aminopyridines demonstrated the utility of TLC. nih.gov In the analysis of related compounds, TLC has been used to monitor the completion of synthesis reactions. For example, the synthesis of a 2-amino-4-methylpyridine (B118599) analogue was monitored by TLC, and the reaction was considered complete after 2.5 hours. nih.gov Similarly, the hydrolysis of a complex pyridine derivative was followed using silica gel TLC plates with a mobile phase of butanol, acetic acid, and water. ptfarm.pl
The visualization of spots on a TLC plate can be achieved under UV light, and the retention factor (Rf) values are used for identification. For instance, a compound and its degradation products exhibited different Rf values and fluorescence under UV light, allowing for their differentiation. ptfarm.pl
| Compound/Impurity | Rf Value (Mean ± SD) | Detection |
| Compound II | 0.69 ± 0.04 | Blue fluorescence in UV-light at 365 nm ptfarm.pl |
| Impurity IIa | 0.54 ± 0.04 | Blue fluorescence in UV-light at 365 nm ptfarm.pl |
| Impurity IIb | 0.40 ± 0.01 | No fluorescence ptfarm.pl |
| Impurity IIc | 0.33 ± 0.02 | Green fluorescence in UV-light at 365 nm ptfarm.pl |
| Impurity IId | 0.22 ± 0.01 | Blue fluorescence in UV-light at 365 nm ptfarm.pl |
| Impurity IIe | 0.19 ± 0.01 | Violet-pink color with ninhydrin (B49086) reagent ptfarm.pl |
Spectrophotometric Quantification and Purity Evaluation
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that possess a chromophore, such as the pyridine ring in this compound. The analysis is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
For the quantification of amlodipine besylate, a dihydropyridine (B1217469) derivative, a spectrophotometric method was developed based on its bromination and subsequent reaction with Metanil Yellow, with absorbance measured at 530 nm. scienceasia.org This method demonstrated linearity in the concentration range of 1.25-7.50 µg/ml. scienceasia.org Another UV spectrophotometric method for the same compound showed linearity between 2-17 μg/mL. dergipark.org.tr
The molar absorptivity (ε) is a key parameter determined in spectrophotometric analysis, representing the absorbance of a 1 M solution in a 1 cm path length cuvette. For a related dihydropyridine, the molar absorptivity was found to be 2.51 x 10⁴ l mol⁻¹cm⁻¹. scienceasia.org
The purity of a sample can also be assessed by determining its specific absorption coefficient. A study on a 4-methoxy-pyridine derivative involved measuring the specific absorption coefficients at different wavelengths (225, 285, and 350 nm) in 0.01 mole/L HCl. ptfarm.pl
Impurity Profiling and Identification in Synthetic Batches
Impurity profiling is a critical aspect of pharmaceutical development and quality control, aiming to detect, identify, and quantify impurities in drug substances and products. researchgate.net Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation. researchgate.net
For pyridine derivatives, various analytical techniques are employed for impurity profiling. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful. ijprajournal.com LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the detection and tentative identification of minor components. chimia.ch
In a study of trimethoprim, which contains a pyrimidine (B1678525) ring structurally related to pyridine, LC-APCI-MS-MS and NMR were used to identify two impurities present in various batches that were not detected by the standard method. chimia.ch One of these impurities was an ethoxy derivative, highlighting the types of process-related impurities that can occur. chimia.ch
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, especially for volatile impurities. vscht.cz Comprehensive two-dimensional GC (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) can provide enhanced resolution and lower limits of quantification for complex mixtures of related compounds, such as isomeric pyrazines and pyridines. vscht.cz
The identification of impurities often requires a combination of techniques. After initial detection by a chromatographic method, preparative chromatography can be used for isolation, followed by spectroscopic characterization using techniques like NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to elucidate the structures of the impurities.
Q & A
Q. What are the recommended laboratory methods for synthesizing 4-Ethoxy-3-methylpyridine?
Synthesis typically involves condensation reactions or nucleophilic substitution. For example, a Schiff base formation protocol (adapted from pyridine derivatives) uses ethanol as a solvent with acetic acid catalysis, yielding ~90% purity after washing (e.g., methanol/water) . A table summarizing key parameters:
| Method | Catalyst/Solvent | Yield | Key Steps | Reference |
|---|---|---|---|---|
| Condensation reaction | Acetic acid/EtOH | 91% | Stirring, vacuum filtration | |
| Halogen displacement | NaOH/DCM | 99%* | Multiple washes, drying |
*Reported for analogous pyridine derivatives.
Q. What safety protocols are advised for handling this compound given limited toxicity data?
Due to insufficient acute/chronic toxicity data, handle under fume hoods with PPE (gloves, lab coats, goggles). Follow first-aid measures for skin/eye contact: rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from oxidizers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers optimize purification of this compound?
Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor purity via TLC (dichloromethane mobile phase, UV visualization) .
Advanced Research Questions
Q. What mechanistic strategies elucidate the role of this compound in heterocyclic reactions?
Q. How can computational models predict physicochemical properties of this compound?
Q. What structural factors influence the reactivity of this compound compared to other pyridines?
The ethoxy group at C4 increases electron density at C3, enhancing nucleophilic substitution. Compare with 3-Methoxypyridine (steric hindrance at C3 reduces reactivity) .
Q. How should ecotoxicological risks of this compound be assessed given limited data?
- Acute toxicity assays : Use Daphnia magna or algae growth inhibition tests .
- Degradation studies : Monitor hydrolysis under varied pH/temperature .
Q. What experimental conditions affect the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
